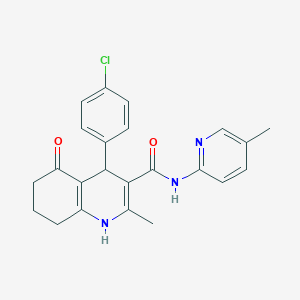
4-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess a unique set of properties that make it a promising candidate for the development of new drugs that can be used to treat a range of diseases.
作用機序
The mechanism of action of 4-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood. However, according to a study published in the Journal of Medicinal Chemistry, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide are still being studied. However, according to a study published in the Journal of Heterocyclic Chemistry, this compound has been found to possess potent anti-inflammatory and analgesic properties.
実験室実験の利点と制限
One of the main advantages of using 4-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its potency and selectivity. According to a study published in the Journal of Medicinal Chemistry, this compound has been found to be highly potent against a range of cancer cell lines and has been shown to be selective in its activity. However, one limitation of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce in large quantities.
将来の方向性
There are several future directions for research involving 4-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One possible direction is the development of new drugs that can be used to treat cancer. According to a study published in the Journal of Medicinal Chemistry, this compound has been found to be effective against a range of cancer cell lines and has the potential to be developed into a new cancer treatment. Another possible direction is the study of the biochemical and physiological effects of this compound, which could lead to the discovery of new therapeutic applications. Additionally, further research is needed to optimize the synthesis method of this compound, which could make it more accessible for use in lab experiments.
合成法
The synthesis of 4-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex process that involves several steps. According to a study published in the Journal of Heterocyclic Chemistry, the synthesis of this compound involves the reaction of 2-methylquinoline-5-carboxylic acid with 4-chloroaniline in the presence of a coupling agent. The resulting product is then subjected to a series of chemical reactions that ultimately lead to the formation of 4-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.
科学的研究の応用
The potential applications of 4-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in scientific research are vast. One of the most promising areas of research involves the use of this compound in the development of new drugs that can be used to treat a range of diseases. According to a study published in the Journal of Medicinal Chemistry, this compound has been found to possess potent anti-cancer activity and has been shown to be effective against a range of cancer cell lines.
特性
製品名 |
4-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C23H22ClN3O2 |
分子量 |
407.9 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H22ClN3O2/c1-13-6-11-19(25-12-13)27-23(29)20-14(2)26-17-4-3-5-18(28)22(17)21(20)15-7-9-16(24)10-8-15/h6-12,21,26H,3-5H2,1-2H3,(H,25,27,29) |
InChIキー |
HMQZLLVENOOGRQ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)Cl)C(=O)CCC3)C |
正規SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)Cl)C(=O)CCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-N-(2-naphthyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304126.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304129.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B304131.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B304132.png)
![1-(4-Bromophenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B304133.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B304136.png)

![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304138.png)
![3-amino-N-(4-phenyl-1,3-thiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304139.png)
![3-amino-6-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304140.png)



